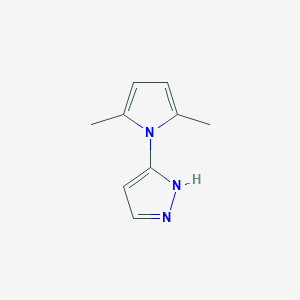
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole typically involves the reaction of 2,5-dimethylpyrrole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase and enoyl ACP reductase, by binding to their active sites . This inhibition disrupts essential biological pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Another compound with a pyrrole ring, known for its antibacterial properties.
N-[2-(3-Formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide: A neotropic drug used for treating Alzheimer’s disease.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-pyrazole is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
5-(2,5-dimethylpyrrol-1-yl)-1H-pyrazole |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)12(7)9-5-6-10-11-9/h3-6H,1-2H3,(H,10,11) |
Clave InChI |
OGVGKBCCEYATLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC=NN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzylamine dihydrochloride](/img/structure/B8486652.png)
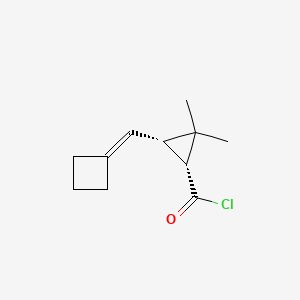
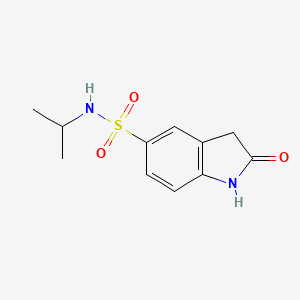
![1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B8486677.png)
![4'-Methyl-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B8486682.png)

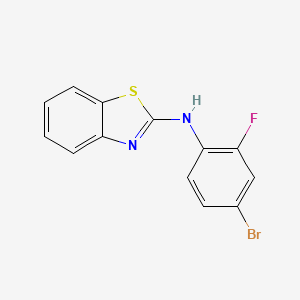
![[3-(1-Pyridin-2-yl-ethylamino)-propyl]-carbamic acid tert-butyl ester](/img/structure/B8486716.png)
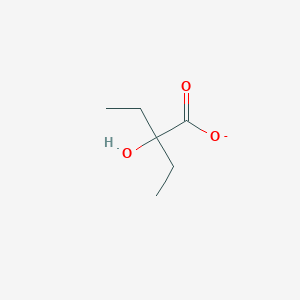

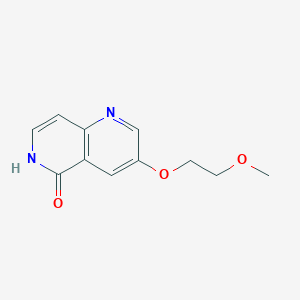
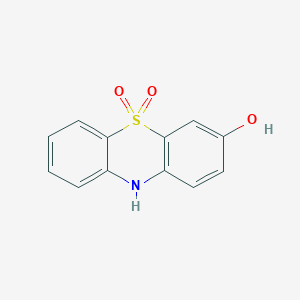
![6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine](/img/structure/B8486756.png)

